molecular formula C8H4Br2FN B1410705 2,6-Dibromo-4-fluorophenylacetonitrile CAS No. 1807034-38-3

2,6-Dibromo-4-fluorophenylacetonitrile

Cat. No. B1410705
CAS RN: 1807034-38-3
M. Wt: 292.93 g/mol
InChI Key: QLUDXIBMDSHQKL-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorophenylacetonitrile is a chemical compound with the molecular formula C₆H₂Br₂FO . It is a crystalline solid with a melting point of approximately 55-57°C . The compound consists of a phenyl ring substituted with two bromine atoms and one fluorine atom, along with a cyano group (acetonitrile) attached to the phenyl ring.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 55-57°C .

Scientific Research Applications

  • Synthesis Techniques and Derivatives :

    • Letourneau and Mccarthy (1985) developed a novel method for synthesizing α-fluorophenylacetonitriles, which could be applied to 2,6-Dibromo-4-fluorophenylacetonitrile. This method involves the treatment of corresponding benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride, a technique that facilitates the introduction of fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).
  • Charge Transport Properties :

    • Zhang et al. (2014) studied naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties, highlighting how the substituted positions of fluorine atoms on the phenyl group can influence the material's charge transport behavior. This suggests that derivatives of 2,6-Dibromo-4-fluorophenylacetonitrile might be useful in electronic applications (Zhang et al., 2014).
  • Biotransformation in Marine Fungi :

    • Oliveira et al. (2013) explored the biotransformation of phenylacetonitrile derivatives by marine fungi. They found that fungi like Aspergillus and Penicillium can transform 4-fluorophenylacetonitrile into 4-fluorophenylacetic acid. This research provides insight into the environmental fate and potential biotechnological applications of compounds like 2,6-Dibromo-4-fluorophenylacetonitrile (Oliveira et al., 2013).
  • Herbicide Resistance :

    • Stalker, Mcbride, and Malyj (1988) demonstrated the use of a specific nitrilase gene in conferring herbicide resistance to plants against compounds like bromoxynil, a close relative of 2,6-Dibromo-4-fluorophenylacetonitrile. This research has implications for the development of genetically modified crops resistant to certain herbicides (Stalker et al., 1988).
  • Biological Activity and Structural Analysis :

    • Ivachtchenko et al. (2019) synthesized and analyzed the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a molecule structurally related to 2,6-Dibromo-4-fluorophenylacetonitrile. Their research provides insights into the synthesis and potential biological applications of fluorine-containing compounds (Ivachtchenko et al., 2019).

properties

IUPAC Name

2-(2,6-dibromo-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUDXIBMDSHQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CC#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-fluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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